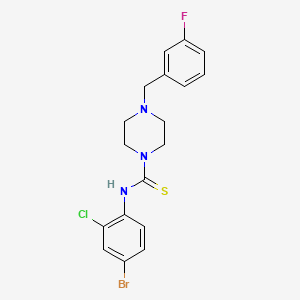
N-(3-methoxypropyl)benzenesulfonamide
Vue d'ensemble
Description
N-(3-methoxypropyl)benzenesulfonamide, also known as MPBSA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPBSA is a sulfonamide derivative that has been synthesized for various applications, particularly in the field of biochemistry and pharmaceuticals.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
N-substituted benzenesulfonamides, including derivatives like N-(3-methoxypropyl)benzenesulfonamide, have been explored for their role as carbonic anhydrase inhibitors (CAIs). These compounds, by integrating various moieties at the sulfonamide zinc binding group, present significant insights into their inhibition mechanism, which is crucial for understanding their therapeutic potential in various conditions, such as glaucoma, epilepsy, and altitude sickness (Di Fiore et al., 2011).
Photodynamic Therapy Applications
A particular study highlights the use of N-substituted benzenesulfonamide derivatives in the development of zinc phthalocyanine compounds with high singlet oxygen quantum yields. These properties make them promising candidates for photodynamic therapy, particularly in treating cancer, due to their excellent fluorescence properties and appropriate photodegradation quantum yields (Pişkin et al., 2020).
Antiproliferative Activities
N-substituted benzenesulfonamides have been synthesized and evaluated for their antiproliferative activities. Studies have identified compounds like 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide as potent inhibitors with significant antiproliferative effects on specific cancer cell lines, suggesting potential applications in cancer therapy (Bouissane et al., 2006).
Applications in Neurology and Cognitive Enhancement
Certain N-substituted benzenesulfonamides, like SB-399885, have been studied for their affinity towards human 5-HT6 receptors. These compounds have shown potential in cognitive enhancement, particularly in addressing deficits observed in conditions like Alzheimer’s disease and schizophrenia. Their ability to increase extracellular acetylcholine levels in the brain underscores their therapeutic potential in neurology (Hirst et al., 2006).
Antibacterial Applications
The synthesis of N-substituted benzenesulfonamides has also been directed towards developing antibacterial agents. Studies have demonstrated the efficacy of these compounds against bacterial strains like Escherichia coli, indicating their potential in addressing bacterial infections (Abbasi et al., 2019).
Synthesis and Characterization
Research has also focused on the synthesis and characterizationof N-substituted benzenesulfonamide compounds, including N-(3-methoxypropyl)benzenesulfonamide. These studies provide valuable insights into the chemical properties and potential applications of these compounds. For instance, the synthesis and characterization of N-(3-methoxybenzoyl)benzenesulfonamide through reactions involving benzenesulfonamide and 3-methoxybenzoic acid have been detailed, highlighting the structural aspects and crystal properties that are critical in determining their potential applications (Sreenivasa et al., 2014).
Novel Drug Development
Further investigations have led to the development of N-substituted benzenesulfonamides as novel drug candidates. These compounds have been evaluated for various biological activities, including their roles as enzyme inhibitors and potential treatments for diseases like cancer. The development of novel nonsteroidal progesterone receptor antagonists using N-(4-phenoxyphenyl)benzenesulfonamide derivatives exemplifies this application, potentially offering new therapeutic options for diseases like breast cancer and endometriosis (Yamada et al., 2016).
Propriétés
IUPAC Name |
N-(3-methoxypropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-14-9-5-8-11-15(12,13)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSUFCWGVJCSOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-methyl-2-thienyl)methyl]propan-2-amine hydrochloride](/img/structure/B4668262.png)

![N'-[4-chloro-1-(4-fluorophenyl)butylidene]-3,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4668278.png)

![4-[(2-mercapto-4-oxo-3(4H)-quinazolinyl)methyl]benzenesulfonamide](/img/structure/B4668310.png)

![1-ethyl-N-[4-ethyl-5-methyl-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B4668316.png)
![N-(4-bromophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4668319.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4668337.png)
![2-{[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4668346.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4668352.png)
![N-(2-methoxyphenyl)-4-[(1-naphthyloxy)methyl]benzamide](/img/structure/B4668359.png)
